molecular formula C33H37F6N7O7 B2717824 Bibo-3304 tfa CAS No. 2310085-85-7

Bibo-3304 tfa

Cat. No.: B2717824
CAS No.: 2310085-85-7
M. Wt: 757.691
InChI Key: XWZMETGYCRXJJH-PPLJNSMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Bibo-3304 TFA is C31H36F3N7O5 . The molecular weight is 643.66 . The CAS number is 191868-14-1 .


Physical And Chemical Properties Analysis

This compound is a white solid . It is insoluble in water but soluble in DMSO and ethanol .

Scientific Research Applications

Subtype Selectivity and Effects on Feeding in Rodents BIBO 3304 TFA, known for its selective antagonistic properties on neuropeptide Y Y1 receptors, has been extensively studied for its potential in modifying feeding behaviors and physiological responses in scientific research. The compound, characterized as a nonpeptide neuropeptide Y Y1 receptor antagonist, showcases subnanomolar affinity for both human and rat Y1 receptors, indicating its potent and selective action. Research conducted by Wieland et al. (1998) on rodents demonstrated that BIBO 3304 significantly inhibits food intake induced by neuropeptide Y (NPY) or fasting, without affecting the orexigenic response induced by galanin or noradrenaline. This suggests BIBO 3304's role in modulating feeding behavior through its selective action on Y1 receptors, presenting a potential avenue for therapeutic interventions in disorders related to feeding and energy homeostasis (Wieland et al., 1998).

Inhibition of Dopamine-Dependent Behaviors Further research by Kask and Harro (2000) explored the behavioral effects of BIBO 3304 on dopamine-dependent behaviors in rats. The study highlighted BIBO 3304's capacity to modulate behaviors influenced by dopamine, such as locomotion and aggressiveness, particularly those induced by amphetamine and apomorphine. This modulation suggests the involvement of NPY Y1 receptors in the pathophysiology of disorders characterized by dopaminergic hyperactivity, such as schizophrenia and drug abuse, positioning BIBO 3304 as a valuable tool for investigating the neurobiological mechanisms underlying these conditions and exploring novel therapeutic strategies (Kask & Harro, 2000).

Safety and Hazards

Bibo-3304 TFA is for research use only, not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Biochemical Analysis

Biochemical Properties

Bibo-3304 trifluoroacetate has a high affinity for the NPY Y1 receptor, acting as an antagonist . It interacts with the NPY Y1 receptor, which is a G protein-coupled receptor involved in various physiological processes . The nature of these interactions involves the binding of Bibo-3304 trifluoroacetate to the receptor, inhibiting its function .

Cellular Effects

Bibo-3304 trifluoroacetate has been shown to influence cell function by interacting with the NPY Y1 receptor . It can inhibit NPY- and fasting-induced feeding in vivo following central administration .

Molecular Mechanism

The molecular mechanism of action of Bibo-3304 trifluoroacetate involves its binding to the NPY Y1 receptor, acting as an antagonist . This binding inhibits the function of the receptor, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of Bibo-3304 trifluoroacetate over time in laboratory settings are not fully known. It has been observed that despite treatment with even higher doses of propranolol (1.0 mg/kg), electrophysiological effects of sympathetic stimulation remained, with residual shortening of activation recovery interval (ARI), a surrogate of action potential duration (APD). Adjuvant treatment with Bibo-3304 trifluoroacetate, however, reduced these electrophysiological effects while augmenting inotropy .

Dosage Effects in Animal Models

In animal models, Bibo-3304 trifluoroacetate has been shown to dose-dependently inhibit the feeding response mediated by 1 μg NPY . It has also been observed that Bibo-3304 trifluoroacetate (30 μg; bilateral paraventricular nucleus injection) attenuates the hyperphagia following fasting .

Metabolic Pathways

Given its role as an NPY Y1 receptor antagonist, it is likely involved in pathways related to neuropeptide Y signaling .

Transport and Distribution

Given its role as an NPY Y1 receptor antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .

Subcellular Localization

Given its role as an NPY Y1 receptor antagonist, it is likely localized to the cell membrane where the NPY Y1 receptor is found .

Properties

IUPAC Name

(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N7O3.2C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;2*3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);2*(H,6,7)/t24-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZMETGYCRXJJH-PPLJNSMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37F6N7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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